molecular formula C12H13ClO3 B8717687 3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester CAS No. 1007874-99-8

3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester

Cat. No.: B8717687
CAS No.: 1007874-99-8
M. Wt: 240.68 g/mol
InChI Key: WSDVMICATORZTN-UHFFFAOYSA-N
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Description

3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester is an organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethyl-phenyl group, and an oxo-propionic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester typically involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride to introduce the chloro group. This is followed by esterification with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the oxo group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-3-(2,4-dimethyl-phenyl)-2-oxo-propionic acid methyl ester
  • 3-Iodo-3-(2,4-dimethyl-phenyl)-2-oxo-propionic acid methyl ester
  • 3-Fluoro-3-(2,4-dimethyl-phenyl)-2-oxo-propionic acid methyl ester

Uniqueness

3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it valuable for specific applications where the chloro group plays a crucial role in the desired chemical or biological activity.

Properties

CAS No.

1007874-99-8

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

methyl 3-chloro-3-(2,4-dimethylphenyl)-2-oxopropanoate

InChI

InChI=1S/C12H13ClO3/c1-7-4-5-9(8(2)6-7)10(13)11(14)12(15)16-3/h4-6,10H,1-3H3

InChI Key

WSDVMICATORZTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)C(=O)OC)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was synthesised as 3-chloro-3-(4-fluoro-phenyl)-2-oxo-propionic acid methyl ester but using 2,4-dimethylbenzaldehyde instead 4-fluorobenzaldehyde.
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